molecular formula C8H9Cl2N B1306573 1-(3,4-Dichlorophenyl)ethanamine CAS No. 74877-07-9

1-(3,4-Dichlorophenyl)ethanamine

Cat. No. B1306573
CAS RN: 74877-07-9
M. Wt: 190.07 g/mol
InChI Key: UJUFOUVXOUYYRG-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)ethanamine is a chemical compound used as a research tool in various scientific fields such as medicinal chemistry, neuroscience, and pharmacology. It is a liquid at room temperature .


Molecular Structure Analysis

The molecular formula of 1-(3,4-Dichlorophenyl)ethanamine is C8H9Cl2N . The InChI code is 1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 .


Physical And Chemical Properties Analysis

1-(3,4-Dichlorophenyl)ethanamine is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Pharmacology

1-(3,4-Dichlorophenyl)ethanamine has potential applications in pharmacology due to its structure which may be useful in the synthesis of compounds with biological activity. It could serve as a precursor in the development of triple reuptake inhibitors, which are compounds that can inhibit the reuptake of neurotransmitters like serotonin, norepinephrine, and dopamine . This property is significant for creating new antidepressants.

Agriculture

In agriculture, this compound could be used in the synthesis of agrochemicals, particularly as a pre-emergent herbicide. Its phenylurea structure is similar to other known herbicides, suggesting it could help control weed growth by inhibiting photosynthesis .

Material Science

The applications in material science might involve the use of 1-(3,4-Dichlorophenyl)ethanamine as an intermediate in the synthesis of more complex molecules. These molecules could be used to create new polymers or coatings with specific properties like increased resistance to environmental stressors .

Environmental Science

In environmental science, the compound could be studied for its degradation products and their environmental impact. Understanding its breakdown could help in assessing the risks and benefits of its use in various industries .

Biochemistry

Biochemically, 1-(3,4-Dichlorophenyl)ethanamine could be important in studying enzyme-substrate interactions. Its structure allows it to fit into certain active sites, making it a candidate for enzyme inhibition studies which are crucial in drug development .

Analytical Chemistry

This compound can be used as a standard or reference material in analytical chemistry to calibrate instruments or validate methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other analytical techniques .

Chemical Engineering

In chemical engineering, 1-(3,4-Dichlorophenyl)ethanamine could be used in process optimization studies. Its properties might influence reaction conditions, yields, and scalability, which are critical factors in industrial chemical synthesis .

Toxicology

Lastly, in toxicology, the compound’s safety profile would be of interest. Studies could focus on its toxicological effects, safe handling procedures, and potential as a reference compound for toxicity assays .

Safety and Hazards

The compound is classified as dangerous, with hazard statements H314 indicating that it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and ensuring adequate ventilation . In case of contact with skin or eyes, wash with plenty of soap and water .

properties

IUPAC Name

1-(3,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUFOUVXOUYYRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390166
Record name 1-(3,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)ethanamine

CAS RN

74877-07-9
Record name 1-(3,4-dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution consisting of 41 g of (RS)-1-(3,4-dichlorophenyl)ethylamine and 78 g of methyl t-butyl ether was heated to 45° C. while stirring, and a mixture of 14.6 g of L-mandelic acid and 90 g of methyl t-butyl ether was added thereto over about 30 minutes, followed by stirring at the same temperature for 30 minutes. Then, after cooled to 20° C. over 6 hours, the precipitated crystals were filtered, washed twice with 40 g of methyl t-butyl ether and dried to obtain 32.9 g of diastereomer salt. 82 g of a 5% aqueous sodium hydroxide solution was added to the crystals, followed by extraction twice with 10 g of methyl t-butyl ether. The solvent was distilled off from the resulting organic layer to obtain 18.2 g of (R)-1-(3,4-dichlorophenyl)ethylamine. This had the optical purity of 87.4%ee.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step Two
Quantity
90 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
78 g
Type
solvent
Reaction Step Four

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